Gaxilose
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Overview
Description
10-Hydroxydecanoic acid: . It is a naturally occurring compound found in royal jelly, a secretion produced by honeybees. This compound has garnered attention due to its various biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Hydroxydecanoic acid can be synthesized through the oxidation of decanoic acid using appropriate oxidizing agents. The reaction typically involves the use of hydrogen peroxide or potassium permanganate as oxidants under controlled conditions .
Industrial Production Methods: Industrial production of 10-Hydroxydecanoic acid often involves the extraction from royal jelly. The extraction process includes the use of solvents such as ethanol or methanol to isolate the compound from the jelly. The extracted compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxydecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce decanedioic acid.
Esterification: Reacts with alcohols to form esters.
Polymerization: Can undergo polymerization reactions to form polyesters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).
Polymerization: Catalysts such as Novozym 435.
Major Products:
Decanedioic acid: from oxidation.
Esters: from esterification.
Polyesters: from polymerization.
Scientific Research Applications
10-Hydroxydecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Hydroxydecanoic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: It inhibits the production of nitric oxide in macrophages, which is a key mediator of inflammation.
Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-cancer Activity: It induces apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
10-Hydroxydecanoic acid can be compared with other similar compounds such as:
Uniqueness:
- Source: Derived from royal jelly, which is unique compared to other hydroxy fatty acids.
- Biological Activities: Exhibits a combination of antibacterial, anti-inflammatory, and anti-cancer properties, making it a versatile compound for various applications .
Properties
CAS No. |
14087-31-1 |
---|---|
Molecular Formula |
C11H20O10 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+/m0/s1 |
InChI Key |
BYZQBCIYLALLPA-NOPGXMAYSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
14087-31-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-O-galactopyranosylxylose 4-O-galactosyl-D-xylose 4-O-galactosylxylose gaxilose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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